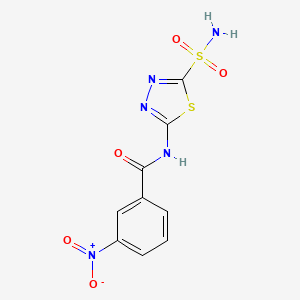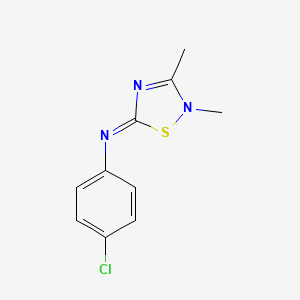
(5Z)-N-(4-Chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5(2H)-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline typically involves the reaction of 4-chloroaniline with a thiadiazole precursor. The reaction conditions may include:
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic or basic catalysts to facilitate the reaction.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Time: Reaction times can vary from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Purification steps: Such as recrystallization or chromatography to obtain a pure product.
化学反応の分析
Types of Reactions
4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: May yield amines or alcohols.
Substitution: May yield halogenated derivatives.
科学的研究の応用
4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate.
Industry: Used in the development of agrochemicals or dyes.
作用機序
The mechanism of action of 4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways, such as inhibiting enzyme activity or altering signal transduction.
類似化合物との比較
Similar Compounds
- 4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)benzamide
- 4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)phenylamine
Uniqueness
4-Chloro-N-(2,3-dimethyl-1,2,4-thiadiazol-5(2H)-ylidene)aniline is unique due to its specific substitution pattern on the thiadiazole ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
89476-27-7 |
|---|---|
分子式 |
C10H10ClN3S |
分子量 |
239.73 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2,3-dimethyl-1,2,4-thiadiazol-5-imine |
InChI |
InChI=1S/C10H10ClN3S/c1-7-12-10(15-14(7)2)13-9-5-3-8(11)4-6-9/h3-6H,1-2H3 |
InChIキー |
SQNMTPGQJQWCBC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC2=CC=C(C=C2)Cl)SN1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


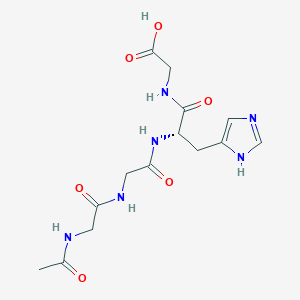
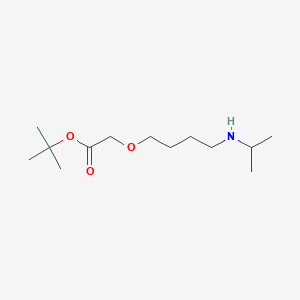
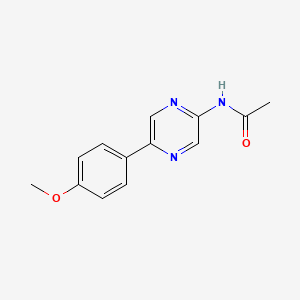

![2-Chloro-3-methyl-4-((1S,3S,5R)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12935665.png)



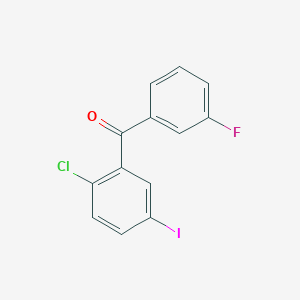

![(R)-3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12935720.png)
![3-((Hydroxy(2-hydroxy-3-((hydroxy(2-((12-hydroxy-13-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)nonadec-9-enoyl)oxy)-3-(octadeca-9,12-dienoyloxy)propoxy)phosphoryl)oxy)propoxy)phosphoryl)oxy)propane-1,2-diyl bis(octadeca-9,12-dienoate)](/img/structure/B12935727.png)

